molecular formula C8H11ClN2O B8625262 3-(5-Chloro-3-pyridyloxy)propylamine

3-(5-Chloro-3-pyridyloxy)propylamine

Cat. No. B8625262
M. Wt: 186.64 g/mol
InChI Key: OSXCVHJYLZZOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chloro-3-pyridyloxy)propylamine is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Chloro-3-pyridyloxy)propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Chloro-3-pyridyloxy)propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(5-Chloro-3-pyridyloxy)propylamine

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-(5-chloropyridin-3-yl)oxypropan-1-amine

InChI

InChI=1S/C8H11ClN2O/c9-7-4-8(6-11-5-7)12-3-1-2-10/h4-6H,1-3,10H2

InChI Key

OSXCVHJYLZZOBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)OCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3-chloro-5-(3-chloropropoxy)pyridine (5.74 g, 28.0 mmol) was dissolved in methanol (25 mL) and added to concentrated ammonium hydroxide solution (29.7%, 14.8 M, 55 mL) in a heavy-walled glass pressure-tube apparatus. The tube was sealed and the mixture was stirred and heated at 100° C. (oil bath temperature) for 6 h. After cooling, the mixture was concentrated by rotary evaporation. Saturated NaCl solution (10 mL) was added to the residue, and the solution (pH 6) was extracted with ether (3×25 mL) to remove impurities. The aqueous layer was basified to pH 10 with 10% NaOH solution, and the mixture was extracted with chloroform (4×25 mL). The combined chloroform extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to a residue that was dried briefly under high vacuum to give 3.30 g (63.4%) of an oil.
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Name
Yield
63.4%

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